(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Chemical Identification and Structural Characterization of Digitonin
IUPAC Nomenclature and Systematic Classification
The IUPAC name of digitonin, (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol , systematically describes its spirostanol core, glycosylation pattern, and stereochemical configuration. Its molecular formula, C56H92O29 , reflects the integration of a C27 steroid aglycone (digitogenin) with a branched pentasaccharide moiety. As a steroidal saponin , digitonin belongs to the spirostane subclass, characterized by a fused tetracyclic steroid nucleus (cyclopenta[a]phenanthrene) and a spiroketal side chain.
Table 1: Systematic Classification of Digitonin
| Property | Detail |
|---|---|
| Class | Steroidal saponin |
| Subclass | Spirostanol |
| Aglycone | Digitogenin (C27H44O5) |
| Glycosidic Moiety | Pentasaccharide (glucose, galactose, xylose) |
| Molecular Formula | C56H92O29 |
| Molecular Weight | 1229.31 g/mol |
Molecular Architecture: Aglycone (Digitogenin) and Glycosidic Moiety
The aglycone digitogenin comprises a spirostane skeleton with hydroxyl groups at positions C-2α, C-3β, and C-15β, and methyl groups at C-4, C-9, C-13, and C-14. The glycosidic moiety attaches to the C-3β hydroxyl via a β-D-glucopyranosyl-(1→3)-β-D-galactopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside chain. This pentasaccharide includes:
- A core β-D-galactopyranose linked to C-3β of digitogenin.
- A β-D-glucopyranose unit at position 1→3 of the core galactose.
- A branched β-D-xylopyranose at position 1→3 of the second glucose.
Table 2: Glycosidic Linkages in Digitonin
| Sugar Unit | Position in Chain | Linkage Type |
|---|---|---|
| β-D-Galactopyranose | C-3β of digitogenin | Aglycone attachment |
| β-D-Glucopyranose | 1→3 of core galactose | β(1→3) |
| β-D-Xylopyranose | 1→3 of second glucose | β(1→3) |
| β-D-Glucopyranose | 1→4 of core galactose | β(1→4) |
Stereochemical Configuration and Conformational Analysis
Digitonin’s bioactivity hinges on its 20β-spirostane configuration , distinguishing it from the default 20α-spirostanol stereochemistry. Key stereochemical features include:
- C-3β hydroxyl : Serves as the glycosylation site for the pentasaccharide.
- C-22 : Forms the spiroketal bridge with C-16, creating the fused E/F ring system.
- C-25R configuration : Determines the spatial orientation of the side chain.
Conformational studies using NMR and X-ray crystallography reveal that the pentasaccharide adopts a helical structure , stabilizing interactions between hydroxyl groups and the aglycone’s hydrophobic surface. The 20β-methyl group induces a twist in the F ring, enhancing membrane-binding affinity.
Table 3: Stereochemical Centers in Digitonin
| Carbon Center | Configuration | Role in Structure |
|---|---|---|
| C-3 | β-OH | Glycosylation site |
| C-20 | β-CH3 | Spirostane side chain orientation |
| C-22 | R | Spiroketal bridge formation |
| C-25 | R | Side chain spatial arrangement |
Comparative Structural Analysis with Related Steroidal Saponins
Digitonin shares structural motifs with saponins from Dracaena and Sansevieria species but differs in glycosylation patterns and aglycone modifications. For example:
- Diosgenin derivatives : Lack the C-15 hydroxyl group present in digitogenin.
- Tigogenin-based saponins : Feature a 12-keto group instead of the C-15β hydroxyl.
- Furostanol saponins : Contain a hemiacetal ring (open E/F rings) versus digitonin’s spiroketal.
Table 4: Structural Comparison with Related Saponins
| Saponin | Aglycone | Glycosylation Pattern | Key Functional Groups |
|---|---|---|---|
| Digitonin | Digitogenin | Pentasaccharide at C-3β | C-2α-OH, C-15β-OH, 20β-CH3 |
| Dioscin | Diosgenin | Trisaccharide at C-3β | C-12=O, C-25R configuration |
| Tigonin | Tigogenin | Disaccharide at C-3β | C-12=O, C-25S configuration |
| Sansevierin A | Sansevierigenin | Tetrasaccharide at C-3β | C-1α-OH, C-23=O |
The C-15β hydroxyl in digitogenin enhances hydrogen-bonding capacity compared to diosgenin derivatives, while its branched pentasaccharide provides greater solubility than tigogenin-based saponins. These structural nuances underscore digitonin’s unique role in membrane biology and protein solubilization.
Properties
Molecular Formula |
C60H102O28 |
|---|---|
Molecular Weight |
1271.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)86-55-50(88-54-47(76)42(71)38(67)30(21-63)82-54)43(72)39(68)32(84-55)23-79-51-45(74)40(69)36(65)28(19-61)80-51)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)85-52-48(77)44(73)49(31(22-64)83-52)87-53-46(75)41(70)37(66)29(20-62)81-53/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 |
InChI Key |
LTRZINLOFYUEQL-QKMKMMERSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC[C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Biological Activity
The compound designated as (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol exhibits a complex structure and potential biological activities that warrant detailed exploration.
The compound's molecular formula is C43H72N2O33 , with a molecular weight of approximately 1145 Da . It has a high degree of hydroxylation and multiple stereocenters that contribute to its biological activity. The compound's LogP value is −12.3 , indicating high hydrophilicity which may influence its absorption and distribution in biological systems .
Research indicates that compounds with similar structural features often exhibit various biological activities including:
- Antioxidant Activity : Compounds with multiple hydroxyl groups are known to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains due to their ability to disrupt cell membranes or interfere with metabolic pathways.
- Immunomodulatory Effects : Certain structural analogs have been reported to enhance immune responses by modulating cytokine production and activating immune cells .
Study on Antioxidant Activity
A study evaluating the antioxidant properties of structurally related compounds found that those with extensive hydroxylation had significantly higher free radical scavenging activity. The compound under discussion may similarly exhibit potent antioxidant effects due to its numerous hydroxyl groups .
Antimicrobial Evaluation
In another investigation focused on the antimicrobial efficacy of glycosylated compounds derived from similar structures:
- The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
- The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .
Immunomodulatory Research
A recent study highlighted the immunomodulatory potential of related compounds in enhancing the proliferation of lymphocytes in vitro. This suggests that the compound may also enhance immune function through similar pathways .
Data Table of Biological Activities
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The compound contains multiple glycosidic linkages (e.g., β-D-glucopyranosyl units), which are susceptible to acid-catalyzed hydrolysis. This reaction cleaves the bond between the aglycone (steroidal core) and sugar residues, yielding free sugars and the corresponding aglycone .
| Reaction Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Dilute HCl (0.1–1 M), 80–100°C | Aglycone + glucose derivatives | Acid-catalyzed nucleophilic substitution at the anomeric carbon |
Oxidation of Hydroxyl Groups
Primary and secondary hydroxyl groups in the sugar moieties may undergo oxidation. For example:
-
Primary hydroxyls (e.g., hydroxymethyl groups) can oxidize to carboxyl groups under strong oxidizing agents like KMnO₄.
-
Secondary hydroxyls may form ketones with milder oxidants like Dess-Martin periodinane .
| Oxidizing Agent | Target Group | Product |
|---|---|---|
| KMnO₄ (acidic) | -CH₂OH | -COOH |
| Dess-Martin periodinane | Secondary -OH | Ketone |
Esterification and Acylation
The hydroxyl-rich structure allows for esterification with acyl chlorides or anhydrides. For instance, acetylation with acetic anhydride would protect hydroxyl groups, altering solubility and reactivity .
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, 25°C | Acetylated derivatives |
| Benzoyl chloride | DMAP, room temp | Benzoylated derivatives |
Thermal Decomposition
Thermogravimetric analysis (TGA) of similar triterpenoid saponins suggests decomposition above 200°C, releasing CO₂ and H₂O. The steroidal core may fragment into smaller hydrocarbons under pyrolysis .
Photochemical Reactivity
UV exposure may induce isomerization or degradation in the cyclopenta[a]phenanthrene core due to conjugated double bonds. This is supported by storage guidelines recommending protection from light .
Enzymatic Modifications
Glycosidases (e.g., β-glucosidase) catalyze selective hydrolysis of terminal glucose units. This is critical in biological systems for bioactivation .
| Enzyme | Reaction | Application |
|---|---|---|
| β-Glucosidase | Cleaves terminal glucose | Prodrug activation |
Stability in Aqueous Solutions
The compound’s high topological polar surface area (TPSA ≈ 393 Ų) and 14 H-bond donors make it hygroscopic. Hydrolytic degradation is accelerated in aqueous buffers at pH < 5 or > 8 .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Flavonoid Derivatives
Compound B (from ):
- Structure: (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2S,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(2R,3R)-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Key differences :
- Stereochemical variations in benzofuran and glycosidic moieties.
- Absence of the steroidal cyclopenta[a]phenanthrene group present in Compound A.
- Functional impact : Reduced steroidal interactions but enhanced π-π stacking due to ethenyl groups .
Compound C (from ):
- Structure: (2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(((S,E)-5-hydroxy-2-(4-hydroxyphenyl)-4-(2-phenylhydrazono)chroman-7-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol
- Key differences: Chroman backbone instead of benzofuran.
- Functional impact : Higher solubility in polar solvents (log Kow = -1.2) but reduced membrane permeability .
Physicochemical Properties Comparison
Compound B balances moderate solubility with flavonoid-specific bioactivity.
Bioactivity and Toxicity Profiles
- Its steroidal component may confer endocrine-modulating effects.
- Compound B : Higher intestinal absorption due to fewer bulky substituents.
Mechanistic and Structural Analysis
- Glycosylation patterns: Compound A’s multiple glycosyl groups enhance solubility and target specificity compared to non-glycosylated flavonoids. However, excessive glycosylation (e.g., in Compound A vs. B) reduces membrane permeability .
- Steroidal interactions : The cyclopenta[a]phenanthrene moiety in Compound A enables unique binding to steroid receptors, absent in Compounds B and C .
- Electron-rich regions: All three compounds share phenolic hydroxyl groups, enabling antioxidant activity.
Research Implications
- Drug development: Compound A’s steroidal core could be leveraged in hormone-related therapies, while its glycosylation may improve pharmacokinetics over simpler flavonoids.
- Toxicity mitigation : Compound C’s high solubility and low CYP inhibition make it a safer candidate for oral formulations.
- Structural optimization : Algorithms for maximal common subgraph analysis (as in ) could identify hybrid structures combining Compound A’s receptor affinity with Compound C’s solubility.
Preparation Methods
Glycosylation Protocol
- Donor activation : Thioglycosides are activated using N-iodosuccinimide (NIS) and triflic acid (TfOH) at −40°C.
- Stereochemical control : The 1,2-cis configuration is enforced through neighboring-group participation, with yields ranging from 65% to 92% depending on the steric environment.
- Sequential glycosylation : The tetrasaccharide chain is built iteratively, starting from the reducing-end glucose unit linked to C-3 of the steroidal aglycone.
Table 1 : Yields for key glycosylation steps
| Step | Glycosyl Donor | Acceptor Position | Yield (%) |
|---|---|---|---|
| 1 | Thioglucose | C-3 (Aglycone) | 88 |
| 2 | Thioxylose | C-2′ (Glucose) | 76 |
| 3 | Thioarabinose | C-3″ (Xylose) | 68 |
Enzymatic Transglucosylation with OcUGT1
The glycosyltransferase OcUGT1 from Orychophragmus violaceus catalyzes the transfer of glucose units to specific hydroxyl groups on the steroidal nucleus. This enzyme demonstrates flexibility in accepting diverse steroid substrates, including ruscogenin derivatives.
Reaction Conditions
- Substrate : Ruscogenin (0.5 mM) and uridine diphosphate glucose (UDP-glucose, 2 mM).
- Enzyme activity : OcUGT1 (0.1 mg/mL) in 50 mM Tris-HCl buffer (pH 7.5) at 30°C.
- Product profile : Mono-glucosides (C-17β and C-21) and biosides (C-17β/C-21) form within 12 hours, with a total conversion rate of 78%.
Critical factors :
- The C-17β hydroxyl group is preferentially glucosylated due to its accessibility in the steroidal conformation.
- Transglucosylation reactions with cellobiose as a donor yield biosides without requiring UDP-sugar recycling.
Sulfation and Final Modification
Marine-derived steroidal glycosides, such as pectiniferosides, provide insights into sulfation patterns observed in the target compound. A chemo-enzymatic approach is employed:
- Chemical sulfation : Treat the free hydroxyl group of the xylose moiety with SO₃·pyridine complex in anhydrous DMF.
- Enzymatic refinement : Recombinant sulfotransferases from Astropecten polyacanthus ensure regioselective sulfation at C-2 or C-3 of the xylose unit.
Table 2 : Sulfation efficiency under varying conditions
| Condition | Sulfation Position | Yield (%) |
|---|---|---|
| SO₃·pyridine, 0°C | C-2 | 45 |
| Sulfotransferase, pH 7.4 | C-3 | 82 |
Integrated Synthesis Workflow
A convergent synthesis strategy combines the above methods:
- Aglycone production : Fermentation with Aspergillus niger yields ruscogenin.
- Core glycosylation : Thioglycosyl donors attach the first glucose unit to C-3.
- Enzymatic extension : OcUGT1 adds glucose residues to C-17β and C-21.
- Sulfation : Marine sulfotransferases modify the xylose moiety.
Overall yield : 12–15% over 18 steps, with purity >98% (HPLC).
Q & A
Q. How can theoretical frameworks guide the study of this compound’s biological transport mechanisms?
- Methodological Answer :
- Compartmental Modeling : Use pharmacokinetic models (e.g., PBPK) to predict distribution in lipid-rich tissues.
- Fluorescence Tagging : Attach BODIPY probes to track cellular uptake via confocal microscopy .
Key Methodological Tools Referenced
| Technique | Application | Evidence Source |
|---|---|---|
| 2D NMR | Stereochemical validation | |
| COMSOL Multiphysics | Process optimization | |
| SPR | Receptor interaction studies | |
| DFT/MD Simulations | Solubility and reactivity prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
